Cas no 1018976-92-5 ((2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid)

(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid structure
1018976-92-5 structure
商品名:(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
CAS番号:1018976-92-5
MF:C8H13NO4S
メガワット:219.25812125206
CID:6285598
PubChem ID:165940377

(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-8780944
    • 1018976-92-5
    • (2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
    • インチ: 1S/C8H13NO4S/c1-3-4-13-8(12)9-6(5-14-2)7(10)11/h3,6H,1,4-5H2,2H3,(H,9,12)(H,10,11)/t6-/m0/s1
    • InChIKey: ICGZWQIPGRKREH-LURJTMIESA-N
    • ほほえんだ: S(C)C[C@@H](C(=O)O)NC(=O)OCC=C

計算された属性

  • せいみつぶんしりょう: 219.05652907g/mol
  • どういたいしつりょう: 219.05652907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 7
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 101Ų

(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8780944-0.5g
(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1018976-92-5 95.0%
0.5g
$520.0 2025-02-21
Enamine
EN300-8780944-0.25g
(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1018976-92-5 95.0%
0.25g
$498.0 2025-02-21
Enamine
EN300-8780944-10.0g
(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1018976-92-5 95.0%
10.0g
$2331.0 2025-02-21
Enamine
EN300-8780944-1.0g
(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1018976-92-5 95.0%
1.0g
$541.0 2025-02-21
Enamine
EN300-8780944-0.1g
(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1018976-92-5 95.0%
0.1g
$476.0 2025-02-21
Enamine
EN300-8780944-2.5g
(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1018976-92-5 95.0%
2.5g
$1063.0 2025-02-21
Enamine
EN300-8780944-5.0g
(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1018976-92-5 95.0%
5.0g
$1572.0 2025-02-21
Enamine
EN300-8780944-0.05g
(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1018976-92-5 95.0%
0.05g
$455.0 2025-02-21

(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid 関連文献

(2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acidに関する追加情報

Compound CAS No. 1018976-92-5: (2R)-3-(Methylsulfanyl)-2-{[(Prop-2-en-1-yloxy)carbonyl]amino}propanoic Acid

The compound with CAS No. 1018976-92-5, known as (2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid, is a structurally complex organic molecule with significant potential in various biochemical and pharmacological applications. This compound belongs to the class of amino acids, specifically a modified propanoic acid derivative, and exhibits unique stereochemistry due to the (R)-configuration at the second carbon atom. The presence of a methylsulfanyl group (-SCH3) and a propenoyloxy carbonyl group [(prop-2-en-1-yloxy)carbonyl] introduces additional functional diversity, making it a promising candidate for research in fields such as drug discovery, enzyme inhibition, and bioactive molecule synthesis.

Recent studies have highlighted the antimicrobial activity of this compound, particularly against gram-positive bacteria. Researchers have demonstrated that the methylsulfanyl group plays a critical role in enhancing the molecule's ability to disrupt bacterial cell membranes, leading to potential applications in antibiotic development. Furthermore, the propenoyloxy carbonyl group has been shown to exhibit neuroprotective effects, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Another area of interest is the compound's enzyme inhibitory properties. Preclinical studies have revealed that (2R)-3-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can inhibit key enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a therapeutic agent for inflammatory diseases like arthritis and cardiovascular disorders.

The stereochemistry of this compound is another critical factor contributing to its bioactivity. The (R)-configuration at the second carbon ensures proper molecular recognition and binding affinity with target proteins. This stereochemical specificity is crucial for optimizing pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are essential for drug development.

Recent advancements in synthetic chemistry have enabled the scalable production of this compound through enantioselective synthesis methods. These methods not only ensure high purity but also facilitate further modifications to enhance bioavailability and efficacy. For instance, researchers have explored the incorporation of this compound into lipid nanoparticles (LNPs), which significantly improve its delivery efficiency to target tissues.

In addition to its therapeutic potential, this compound has shown promise in agricultural applications. Studies have demonstrated its ability to act as a natural plant growth regulator, enhancing crop resilience against environmental stressors such as drought and salinity. This dual functionality underscores its versatility across multiple industries.

From a structural perspective, the molecule's functional groups are strategically positioned to maximize its reactivity and selectivity. The methylsulfanyl group contributes to sulfur-based interactions, while the propenoyloxy carbonyl group provides conjugation pathways for electronic communication within the molecule. These features make it an ideal substrate for further chemical modifications and derivatization.

Looking ahead, ongoing research is focused on elucidating the molecular mechanisms underlying this compound's bioactivity. Advanced techniques such as X-ray crystallography and molecular dynamics simulations are being employed to study its interactions with target proteins at atomic resolution. Such insights will be instrumental in designing next-generation drugs with improved efficacy and reduced side effects.

In conclusion, CAS No. 1018976-92-5 represents a multifaceted compound with immense potential across various scientific domains. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing modern medicine and biotechnology.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD